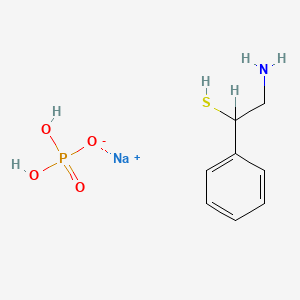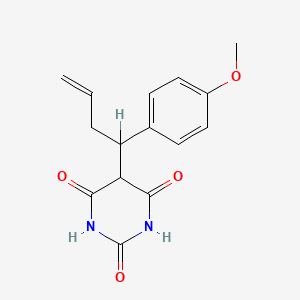
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of Carboxylic Acid Groups: Carboxylation reactions can be employed to introduce carboxylic acid groups at specific positions on the indole ring.
Amination and Chlorination: Amination reactions can introduce the amino group, while chlorination reactions can add chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
1H-Indole-2-carboxylic acid derivatives: Compounds with similar indole cores and carboxylic acid groups.
Chlorinated Indoles: Compounds with chlorine substituents on the indole ring.
Aminophenyl Indoles: Compounds with amino groups attached to the phenyl ring.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dichloro substituents and carboxyethenyl linkage differentiate it from other indole derivatives, making it a valuable compound for research and development.
属性
CAS 编号 |
179106-29-7 |
|---|---|
分子式 |
C18H12Cl2N2O4 |
分子量 |
391.2 g/mol |
IUPAC 名称 |
3-[(E)-2-(3-aminophenyl)-2-carboxyethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-9-5-13(20)15-12(16(18(25)26)22-14(15)6-9)7-11(17(23)24)8-2-1-3-10(21)4-8/h1-7,22H,21H2,(H,23,24)(H,25,26)/b11-7+ |
InChI 键 |
USURZSFXCSIVBV-YRNVUSSQSA-N |
手性 SMILES |
C1=CC(=CC(=C1)N)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)N)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


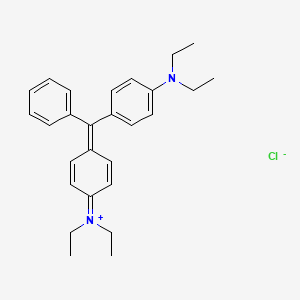
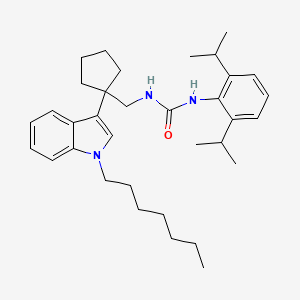

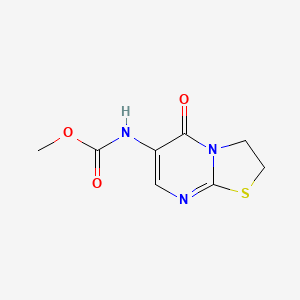
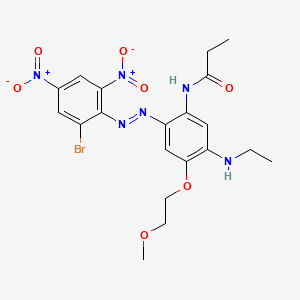
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
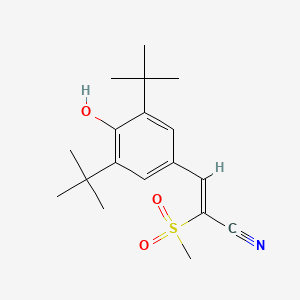
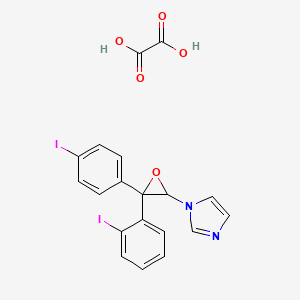
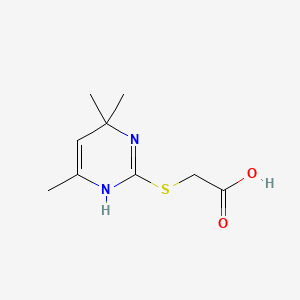
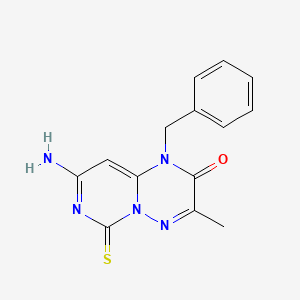

![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
